3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one
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Overview
Description
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-pyridone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles or pyridines.
Scientific Research Applications
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Known for its neuroprotective and anti-inflammatory properties.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules.
[1,2,4]triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor in cancer therapy.
Uniqueness
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one is unique due to its specific isoxazole ring structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-[1,2]oxazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-6-5(9-11-4)2-3-8-7(6)10/h2-3H2,1H3,(H,8,10) |
InChI Key |
BIIWBBCQYHXIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)CCNC2=O |
Origin of Product |
United States |
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